Cas no 122647-31-8 (IBUTILIDE)

IBUTILIDE structure
IBUTILIDE structure
Product Name:IBUTILIDE
CAS-nummer:122647-31-8
MF:C20H36N2O3S
MW:384.576444625854
CID:193247
PubChem ID:60753
Update Time:2025-04-19

IBUTILIDE Chemische en fysische eigenschappen

Naam en identificatie

    • IBUTILIDE
    • IBUTIBIDE
    • (±)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide
    • Corvert
    • U-70226E
    • 4-(N-Ethylheptylamino)-1-(4-methylsulfonylaminophenyl)-1-butanol
    • Ibutilida
    • Methanesulfonamide,N-[4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl]-
    • Ibutilida [INN-Spanish]
    • Ibutilide [INN:BAN]
    • Ibutilidum
    • Ibutilidum [INN-Latin]
    • N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide (2E)-but-2-enedioate (salt)
    • UNII-2436VX1U9B
    • N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide
    • 122647-32-9 (Fumarate)
    • [2-(3-METHYL-PYRAZOL-1-YL)-ETHYLSULFANYL]-ACETICACID
    • DTXSID20861271
    • DB00308
    • C01BD05
    • CHEBI:5856
    • 122647-31-8
    • D08060
    • EN300-708804
    • HY-B0387A
    • METHANESULFONAMIDE, N-(4-(4-(ETHYLHEPTYLAMINO)-1-HYDROXYBUTYL)PHENYL)-
    • NCGC00181771-02
    • 100632-81-3
    • IBUTILIDE [WHO-DD]
    • 130350-52-6
    • C07753
    • IBUTILIDE [VANDF]
    • AB01568246_01
    • N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide
    • Ibutilida (INN-Spanish)
    • Ibutilidum (INN-Latin)
    • IBUTILIDE [INN]
    • N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide
    • Ibutilid
    • BDBM50131432
    • N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
    • GTPL7200
    • CS-0103328
    • Q3791612
    • Ibutilide (INN)
    • SCHEMBL3719856
    • n-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide
    • IBUTILIDE [MI]
    • NS00077936
    • Methanesulfonamide, N-[4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl]-
    • FT-0631106
    • N-{4-[4-(Ethyl-heptyl-amino)-1-hydroxy-butyl]-phenyl}-methanesulfonamide
    • CHEMBL533
    • HMS3741K11
    • 2436VX1U9B
    • BRD-A74391928-051-02-1
    • BRD-A74391928-051-01-3
    • Inchi: 1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3
    • InChI-sleutel: ALOBUEHUHMBRLE-UHFFFAOYSA-N
    • LACHT: S(C)(NC1C=CC(=CC=1)C(CCCN(CC)CCCCCCC)O)(=O)=O

Berekende eigenschappen

  • Exacte massa: 384.24488
  • Monoisotopische massa: 384.24466419g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 14
  • Complexiteit: 443
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 4
  • Topologisch pooloppervlak: 78Ų

Experimentele eigenschappen

  • Kleur/vorm: 结晶
  • PSA: 69.64
  • LogboekP: 4.6

IBUTILIDE Prijsmeer >>

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Enamine
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Enamine
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